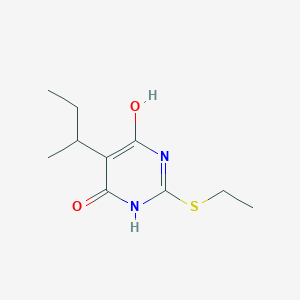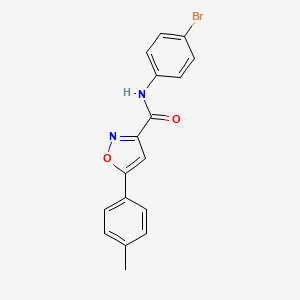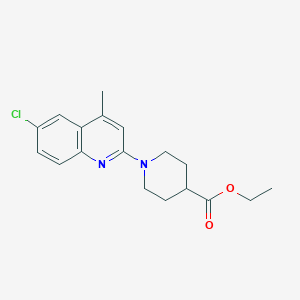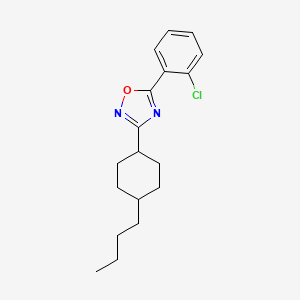
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as AG-1517, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of molecules and is known to inhibit the activity of tyrosine kinases, which play a key role in various cellular processes.
Mecanismo De Acción
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting the downstream signaling pathways that are activated by the tyrosine kinases.
Biochemical and physiological effects:
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been shown to inhibit angiogenesis and tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments. The compound can be toxic at high concentrations, and it has been shown to have off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the study of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other cancer therapies such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in the treatment of other diseases such as autoimmune disorders and inflammation. In addition, further studies are needed to investigate the potential side effects and toxicity of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in humans.
Métodos De Síntesis
The synthesis of 5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 5-sec-butyl-2-amino-4(3H)-pyrimidinone with ethylthioacetic acid followed by a cyclization reaction. The compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-sec-butyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of various tyrosine kinases such as epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), which are known to play a key role in cancer progression and angiogenesis.
Propiedades
IUPAC Name |
5-butan-2-yl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)7-8(13)11-10(15-5-2)12-9(7)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXHXZCUCWPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5373283 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)


![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)

![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)

![1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(4-pyridinyl)piperazine](/img/structure/B5185158.png)